Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate
CAS No.: 94497-53-7
Cat. No.: VC20743773
Molecular Formula: C23H27NO3
Molecular Weight: 365.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94497-53-7 |
|---|---|
| Molecular Formula | C23H27NO3 |
| Molecular Weight | 365.5 g/mol |
| IUPAC Name | methyl 4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)carbamoyl]benzoate |
| Standard InChI | InChI=1S/C23H27NO3/c1-22(2)12-13-23(3,4)19-14-17(10-11-18(19)22)24-20(25)15-6-8-16(9-7-15)21(26)27-5/h6-11,14H,12-13H2,1-5H3,(H,24,25) |
| Standard InChI Key | CBBXAIYXFKPCMD-UHFFFAOYSA-N |
| SMILES | CC1(CCC(C2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(=O)OC)(C)C)C |
| Canonical SMILES | CC1(CCC(C2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(=O)OC)(C)C)C |
Introduction
Overview of Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate
Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate is a chemical compound with the CAS number 94497-53-7. It is characterized by its complex molecular structure and specific functional groups that contribute to its chemical properties and potential applications in various fields such as pharmaceuticals and materials science.
Synthesis and Applications
Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate can be synthesized through various organic reactions involving naphthalene derivatives and carbamoylating agents. Its unique structure makes it a candidate for research in drug development due to potential biological activity.
Safety Information
Handling this compound requires caution due to potential hazards associated with exposure:
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray
-
P280: Wear protective gloves/protective clothing/eye protection/face protection
Research Findings
Recent studies have explored the biological implications of compounds similar to Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate. These findings suggest potential applications in therapeutic areas such as anti-inflammatory and anticancer treatments due to their ability to modulate specific biochemical pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume